Ethyl 2-({3-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoyl}amino)-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
The compound is a derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . It has been used in the synthesis of various derivatives for potential anticancer therapeutics .
Synthesis Analysis
A multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one . Acylation of the amino-ester with chloroacetyl chloride in DCM and Et3N afforded the acylated ester .Molecular Structure Analysis
The molecular structure of the compound is complex, with a linear formula of C27H31N3O4S3 . It contains multiple functional groups, including an amino group, a carboxylate ester group, and a sulfanyl group .Chemical Reactions Analysis
The compound has been involved in various chemical reactions, including cyclization, acylation, and alkylation . Nucleophilic substitution reactions were used for getting the compounds from chloro-thieno[2,3-d]pyrimidine .Scientific Research Applications
Potential Antimicrobial and Anti-inflammatory Agents
Research has highlighted the synthesis and biological evaluation of derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate for their possible antimicrobial and non-steroidal anti-inflammatory properties. A study by Narayana et al. (2006) demonstrated that certain Schiff bases derived from this compound exhibit promising antibacterial and antifungal activities, alongside notable anti-inflammatory effects. The study underscores the potential of these compounds in addressing microbial infections and inflammation-related disorders (Narayana et al., 2006).
Anticancer Applications
Another significant area of application is in anticancer therapy. Gad et al. (2020) conducted a study focusing on the synthesis of new derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, evaluating their in vitro and in vivo anticancer activities. The research found that several synthesized compounds showed promising antiproliferative effects against cancer cell lines, including breast cancer cells. Notably, one of the compounds induced apoptosis in breast cancer cells, presenting a potential pathway for the development of new anticancer therapeutics (Gad et al., 2020).
Radioprotective Character
The exploration of amino acid derivatives of ethyl 4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate for potential radioprotective properties has also been reported. Heiba et al. (1997) synthesized compounds that were screened for antimicrobial activity and evaluated for their influence on serum triglycerides and phospholipids. This research indicates the possibility of developing novel radioprotective agents from thienopyrimidinone derivatives, expanding the therapeutic applications of these compounds (Heiba et al., 1997).
Mechanism of Action
The compound and its derivatives have been assessed for their cytotoxicity in vitro against MCF-7 and HepG-2 cancer cell lines . Some compounds showed an interesting antiproliferative potential with IC50 from 23.2 to 95.9 µM . The flow cytometric analysis results showed that hit 4 induces apoptosis in MCF-7 cells with a significant 26.86% reduction in cell viability .
Future Directions
Properties
IUPAC Name |
ethyl 2-[3-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanoylamino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S3/c1-4-29-21(28)16-11(2)12(3)31-19(16)24-15(27)9-10-30-22-25-18(23)17-13-7-5-6-8-14(13)32-20(17)26-22/h4-10H2,1-3H3,(H,24,27)(H2,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGIMWRPXBNJOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCSC2=NC(=C3C4=C(CCCC4)SC3=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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